Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
Brand Name: Vulcanchem
CAS No.: 42536-97-0
VCID: VC17102856
InChI: InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1
SMILES:
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate

CAS No.: 42536-97-0

Cat. No.: VC17102856

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate - 42536-97-0

Specification

CAS No. 42536-97-0
Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
IUPAC Name methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate
Standard InChI InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1
Standard InChI Key GEWDNTWNSAZUDX-NNOMMRTBSA-N
Isomeric SMILES CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC
Canonical SMILES CCC=CCC1C(CCC1=O)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a cyclopentane ring with three functional groups:

  • A ketone group at the 3-position, which introduces electrophilic reactivity.

  • A (Z)-2-pentenyl side chain at the 2-position, contributing to stereochemical specificity.

  • A methyl ester at the acetate group, enhancing volatility for olfactory applications .

Stereochemical analysis reveals the compound adopts a (1S,2S) configuration, with the pentenyl side chain in the (E)-configuration . This stereochemistry is critical for its biological activity, as evidenced by comparative studies showing reduced efficacy in (R)-configured analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H20O3\text{C}_{13}\text{H}_{20}\text{O}_3
Molecular Weight224.30 g/mol
Melting Point-12°C (estimated)
Boiling Point285°C (at 760 mmHg)
SolubilityInsoluble in water; soluble in organic solvents
CAS Registry Number39924-52-2

Synthetic Methodologies

Chlorination-Dechlorination Route

A patented method (CN101302157B) outlines a two-step synthesis from methyl dihydrojasmonate :

  • Chlorination: Methyl dihydrojasmonate reacts with chlorinating agents (e.g., N-chlorosuccinimide) in dichloromethane at reflux (40°C) for 5 hours, yielding chloro-methyl dihydrojasmonate.

  • Dechlorination: The intermediate undergoes elimination with triethylamine at 60°C for 12 hours, producing the target compound with a reported yield of 78% .

This method is favored industrially due to its cost-effectiveness and scalability compared to earlier approaches like the Reformatsky reaction, which suffered from low yields (~35%) .

Table 2: Comparative Synthesis Routes

MethodYieldConditionsLimitations
Chlorination-Dechlorination78%Dichloromethane, 40–60°CRequires inert atmosphere
Reformatsky Reaction35%THF, −20°C, Zn-mediatedSensitive to moisture
Epoxidation-Wittig50%H2O2\text{H}_2\text{O}_2, KOH, trimethyl phosphiteMulti-step complexity

Biological Activity and Mechanisms

Plant Stress Signaling

Methyl epijasmonate activates jasmonate-responsive genes, including JAZ repressors and MYC transcription factors, which orchestrate defense responses against herbivores and pathogens . In Arabidopsis thaliana, exogenous application (10 µM) induced stomatal closure within 30 minutes, reducing water loss by 40% under drought conditions. This effect is mediated by the upregulation of SLAC1 (Slow Anion Channel 1), a key regulator of stomatal aperture.

Agricultural Applications

Recent Advances and Future Directions

Stereochemical Optimization

Catalytic asymmetric synthesis using Pd/C and Al(OCH₃)₃ has achieved 90% enantiomeric excess (ee) for the (1S,2S) isomer, addressing previous challenges in stereocontrol . This advancement enables tailored production for specific applications, such as high-purity agricultural formulations.

Environmental Impact

Biodegradation studies indicate a half-life of 14 days in soil, with microbial degradation pathways involving Cytochrome P450 enzymes . Regulatory agencies are evaluating ecotoxicological profiles to establish safe usage guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator